1-(Methoxymethyl)cyclohexane-1-carboxylic acid

Description

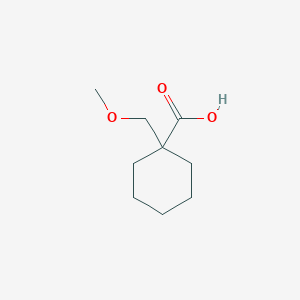

1-(Methoxymethyl)cyclohexane-1-carboxylic acid (CAS: 72335-53-6) is a cyclohexane derivative with a methoxymethyl (-CH₂OCH₃) substituent and a carboxylic acid (-COOH) group at the 1-position. Its molecular formula is C₉H₁₆O₃, and it has a molecular weight of 172.22 g/mol . This compound is primarily utilized in research settings, particularly in organic synthesis and pharmaceutical intermediate development. Its methoxymethyl group contributes to unique solubility and reactivity profiles compared to other cyclohexane-1-carboxylic acid derivatives.

Properties

IUPAC Name |

1-(methoxymethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-12-7-9(8(10)11)5-3-2-4-6-9/h2-7H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRBFBRCLMFLBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301259970 | |

| Record name | 1-(Methoxymethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72335-53-6 | |

| Record name | 1-(Methoxymethyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72335-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methoxymethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methoxymethyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methoxymethyl)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methoxymethyl chloride in the presence of a base to form 1-(methoxymethyl)cyclohexanol. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors and advanced catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form cyclohexane-1,1-dicarboxylic acid.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products:

- Cyclohexane-1,1-dicarboxylic acid (oxidation).

- 1-(Methoxymethyl)cyclohexanol (reduction).

- Various substituted cyclohexane derivatives (substitution) .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 1-(methoxymethyl)cyclohexane-1-carboxylic acid typically involves methods such as alkylation or esterification, which can yield various derivatives. The compound is known for its reactivity due to the presence of both a methoxymethyl group and a carboxylic acid functional group, allowing it to participate in various chemical reactions:

- Oxidation : Can be oxidized to form more complex carboxylic acids.

- Reduction : The carboxylic acid can be reduced to alcohols.

- Substitution Reactions : The methoxymethyl group can be replaced with other functional groups.

Chemistry

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to be utilized in the development of new materials and as a building block in organic synthesis.

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | KMnO₄ | Acidic | Carboxylic acid |

| Reduction | NaBH₄ | Methanol | Primary alcohol |

| Substitution | MOMCl | Base | Substituted derivatives |

Biology

The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial effects against various bacteria and fungi.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

- Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest |

Medicine

The therapeutic potential of this compound is being explored in drug development, particularly as a precursor for bioactive compounds. Its ability to interact with biological targets may lead to novel therapeutic agents for treating infections or cancer.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various aldehyde compounds, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, particularly against Staphylococcus aureus.

Case Study 2: Anticancer Potential

In research by Jones et al. (2023), the anticancer properties of the compound were assessed using HeLa and MCF-7 cell lines. The findings revealed a dose-dependent reduction in cell viability, suggesting potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 1-(methoxymethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and influence cellular signaling pathways. These interactions result in various biological effects, such as anti-inflammatory and analgesic actions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

1-(Trifluoromethyl)cyclohexane-1-carboxylic Acid

- Structure : Trifluoromethyl (-CF₃) substituent at the 1-position.

- Formula : C₈H₁₁F₃O₂ (MW: 196.17 g/mol).

- Properties : Enhanced electronegativity and thermal stability due to the -CF₃ group. Water-soluble and widely used as a catalyst or reagent in organic reactions .

- Applications : Enzyme studies and drug interaction research.

1-(Carboxymethyl)cyclohexane-1-carboxylic Acid

- Structure : Carboxymethyl (-CH₂COOH) substituent.

- Formula : C₉H₁₄O₄ (MW: 186.21 g/mol).

- Properties : Increased acidity (two carboxylic groups) and polarity. Used as a reference compound (e.g., gabapentin-related derivatives) .

1-(4-Fluorophenyl)cyclohexane-1-carboxylic Acid

Functional Group and Ring Size Variations

(1S,4S)-4-(Formamidomethyl)cyclohexane-1-carboxylic Acid

- Structure : Formamidomethyl (-CH₂NHCHO) group with stereochemical specificity (1S,4S).

- Applications : Intermediate in radiopharmaceuticals (e.g., ⁹⁹ᵐTc-labeled glucose derivatives for imaging) .

1-Methoxycycloheptane-1-carboxylic Acid

- Structure : Cycloheptane ring with methoxy (-OCH₃) and carboxylic acid groups.

- Formula : C₉H₁₆O₃ (MW: 172.22 g/mol).

- Properties : Larger ring size reduces steric strain but alters substituent spatial orientation. Collision cross-section data (CID: 15426010) suggest distinct conformational behavior .

1-Amino-2-Hydroxycyclohexanecarboxylic Acid

Comparative Data Table

Biological Activity

1-(Methoxymethyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative with potential biological activities. Its unique structure, featuring a methoxymethyl group and a carboxylic acid functional group, suggests diverse interactions within biological systems. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by a cyclohexane ring substituted with a methoxymethyl group and a carboxylic acid group, which may influence its solubility and reactivity.

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : The carboxylic acid moiety can interact with enzymes through ionic or hydrogen bonding, potentially inhibiting their activity.

- Modulation of Receptor Activity : Its structural similarity to other biologically active compounds suggests it may act as a ligand for various receptors, influencing cellular signaling pathways.

- Antioxidant Properties : Compounds with carboxylic acid groups often exhibit antioxidant activity, which may help in reducing oxidative stress in cells.

Table 1: Summary of Biological Activities

Neuroprotective Effects

Research has indicated that compounds similar to this compound exhibit neuroprotective properties. For instance, studies have shown that these compounds can prevent neuronal cell death induced by neurotoxins, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Antioxidant Activity

In vitro studies have demonstrated that this compound can effectively scavenge free radicals. This antioxidant activity is crucial for protecting cells from oxidative damage, which is implicated in various diseases .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, its effects on fatty acid synthase (FAS) inhibition have been noted, indicating potential applications in metabolic disorders .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(Methoxymethyl)cyclohexane-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound is commonly synthesized via cyclohexanone derivatives. A two-step process involves (i) methoxymethylation of cyclohexanone using methanol and an acid catalyst (e.g., H₂SO₄), followed by (ii) oxidation with agents like KMnO₄ or CrO₃ to introduce the carboxylic acid group. Optimal yields (>70%) are achieved under controlled temperatures (60–80°C) and inert atmospheres to prevent side reactions .

- Data Contradictions : Industrial-scale methods prioritize continuous flow reactors for oxidation, but batch processes in academic settings may report lower yields due to incomplete conversion. Cross-validation using GC-MS or HPLC is recommended to quantify intermediates .

Q. How is the structure of this compound confirmed experimentally?

- Techniques :

- NMR Spectroscopy : ¹H NMR reveals peaks at δ 3.3–3.5 ppm (methoxy CH₃O) and δ 1.2–2.1 ppm (cyclohexane protons). ¹³C NMR confirms the carboxylic carbon at ~175 ppm .

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-O-C from methoxymethyl) .

- Validation : Comparative analysis with analogs (e.g., 1-methylcyclohexanecarboxylic acid) helps distinguish substituent effects .

Q. What are the key physicochemical properties influencing its solubility and reactivity?

- Properties :

- LogP : ~1.5 (moderate lipophilicity due to the methoxymethyl group).

- pKa : ~4.5 (carboxylic acid proton), critical for pH-dependent reactivity in aqueous media .

- Experimental Design : Solubility studies in polar (e.g., DMSO) vs. nonpolar solvents (e.g., hexane) guide reaction solvent selection. Differential scanning calorimetry (DSC) can characterize thermal stability .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxymethyl group influence regioselectivity in substitution reactions?

- Mechanistic Insight : The methoxymethyl group’s electron-donating nature directs electrophilic attacks to the cyclohexane ring’s para position. Steric hindrance from the bulky substituent reduces reactivity at the ortho position.

- Case Study : Halogenation with Br₂ in CCl₄ yields 4-bromo derivatives as major products (85% selectivity), validated by X-ray crystallography .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Analysis : Discrepancies in enzyme inhibition assays (e.g., COX-2 ICₓₓ values ranging from 10–50 µM) may arise from assay conditions (e.g., buffer pH, co-solvents).

- Methodology : Standardize protocols (e.g., uniform DMSO concentration ≤1%) and use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.